
2'-Hydroxy-3-phenylpropiophenone
Overview
Description
2'-Hydroxy-3-phenylpropiophenone (CAS 3516-95-8), also known as 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, is a ketone derivative with a molecular formula of C₁₅H₁₄O₂. It exhibits a melting point of 36–37°C, a density of 1.19 g/cm³, and a boiling point of 408.7°C at 760 mmHg . The compound is notable for its dual applications: as an antiarrhythmic agent with local anesthetic properties and as a preservative in oyster processing . Its synthesis often involves palladium-catalyzed reactions or condensation processes, achieving yields exceeding 95% under optimized conditions .
Preparation Methods
O-Arylation of Aliphatic Carboxylic Acids with Arynes
The O-arylation method leverages Kobayashi silylaryl triflates to generate arynes in situ, enabling efficient coupling with carboxylic acids. This approach, detailed by ChemicalBook, achieves a 73% yield through a two-stage process .
Reaction Mechanism and Conditions
The synthesis begins with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (Kobayashi reagent) and 3-phenylpropionic acid in acetonitrile under inert atmosphere. Sodium hydroxide (2.0 mmol) facilitates deprotonation at 20°C for 10 minutes, followed by cesium fluoride (2.7 mmol)-induced benzyne formation at 80°C for 4 hours . The aryne intermediate couples with the carboxylate, forming the desired ketone via nucleophilic aromatic substitution.
Table 1: Reaction Conditions for O-Arylation
Parameter | Stage 1 | Stage 2 |
---|---|---|
Temperature | 20°C | 80°C |
Duration | 10 minutes | 4 hours |
Reagents | NaOH, MeCN | CsF, MeCN |
Yield | - | 73% |
Purification and Scalability
Post-reaction, solvent removal and flash column chromatography (petroleum ether/ethyl acetate, 10:1 v/v) yield this compound with >98% purity . The method’s scalability is hindered by the cost of cesium fluoride and sensitivity to oxygen, necessitating stringent inert conditions.
Condensation-Hydrogenation Route
An alternative route, described in a BASF patent, involves condensing 2-hydroxyacetophenone with benzaldehyde, followed by hydrogenation . Though originally designed for propafenone synthesis, this pathway produces this compound as a critical intermediate.
Reaction Steps and Optimization
-
Condensation : 2-Hydroxyacetophenone reacts with benzaldehyde under basic conditions, forming a chalcone derivative.
-
Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the α,β-unsaturated ketone to the saturated propiophenone .
Table 2: Condensation-Hydrogenation Protocol
Step | Reagents/Conditions | Challenges |
---|---|---|
Condensation | Benzaldehyde, base (e.g., KOH) | Competing side reactions (e.g., aldol) |
Hydrogenation | H₂ (1–3 atm), Pd/C, ethanol | Over-reduction of aromatic rings |
The patent notes a 66% yield for propafenone using this route, though the intermediate’s isolation remains laborious due to byproduct formation .
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
Criteria | O-Arylation | Condensation-Hydrogenation |
---|---|---|
Yield | 73% | ~60% (estimated) |
Purity | >98% | Requires chromatography |
Cost | High (CsF, triflate) | Moderate (benzaldehyde) |
Scalability | Limited by reagents | More scalable |
The O-arylation method offers superior yield and purity but faces economic barriers. Conversely, the condensation route, while cost-effective, demands meticulous purification.
Analytical Characterization
Post-synthesis, this compound is characterized by:
GC-MS and NMR (¹H, ¹³C) confirm structural integrity, with phenolic OH (~5.8 ppm) and ketone carbonyl (~205 ppm) signals as hallmarks .
Industrial Applications and Challenges
As a propafenone precursor, this compound’s synthesis must align with Good Manufacturing Practices (GMP). Batch reproducibility and impurity profiling (e.g., residual Pd in hydrogenation) are critical for pharmaceutical compliance .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxy-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pharmacological Applications
1. Antiarrhythmic Activity
2'-Hydroxy-3-phenylpropiophenone has demonstrated notable antiarrhythmic properties in various studies. It has been shown to prolong the refractory period in cardiac tissues, making it a candidate for treating arrhythmias. In experiments involving anesthetized animal models, it effectively reduced arrhythmias induced by epinephrine and other agents, demonstrating its potential as an antiarrhythmic agent .
2. Spasmolytic Effects
Research indicates that this compound exhibits spasmolytic activity, which can be beneficial in treating conditions characterized by muscle spasms. The mechanism involves the relaxation of smooth muscle tissues, which can alleviate symptoms associated with gastrointestinal and vascular spasms .
3. Local Anesthetic Properties
Studies have also revealed local anesthetic effects of this compound. It has been observed to inhibit pain responses in animal models, suggesting potential applications in pain management therapies .
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through several methods:
Synthesis Method | Reagents | Conditions | Yield |
---|---|---|---|
Method A | Salicylic acid, tert-butylmagnesium chloride | THF, 0°C | 98% |
Method B | Acetic acid | THF, 40°C | 89% |
Method C | Aluminum chloride | Toluene, 100°C | 84% |
These methods highlight the compound's versatility and the efficiency of its synthesis routes .
Industrial Applications
1. Photoinitiators
This compound is utilized as a photoinitiator in polymerization processes. It facilitates the curing of resins under UV light, which is crucial in industries such as coatings and adhesives .
2. Organic Synthesis
This compound serves as a building block for various organic syntheses due to its functional groups that allow for further chemical modifications. Its derivatives are explored for their potential therapeutic effects, enhancing its significance in pharmaceutical chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2’-Hydroxy-3-phenylpropiophenone and its derivatives involves interaction with specific molecular targets and pathways. For instance, its antiarrhythmic activity is attributed to its ability to stabilize myocardial membranes by reducing the fast inward current carried by sodium ions . This action helps in managing ventricular arrhythmias and other related conditions .
Comparison with Similar Compounds
Structural Analogs
2'-Hydroxyacetophenone Derivatives
Key Insight: The propiophenone backbone in this compound sterically hinders cyclization reactions feasible in acetophenone analogs, limiting its utility in synthesizing fused dioxocin systems .
(E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one
Key Insight: The para-hydroxyl and conjugated enone system in the analog enhance electronic properties, making it suitable for materials science, unlike the parent compound’s pharmacological focus.
Pharmacological Derivatives
Propafenone (SA 79)
Key Insight: Propafenone’s side chain enhances bioavailability and receptor interaction, resulting in superior antiarrhythmic efficacy compared to the parent compound .
Functionalized Derivatives
3-Fluoren-9-ylidene-2'-hydroxy-3-phenylpropiophenone
Key Insight : The fluorenylidene modification introduces thermoresponsive behavior, expanding utility into functional materials .
Carboxylic Acid Analog
2-Bibenzylcarboxylic Acid (CAS 4890-85-1)
Key Insight : The carboxylic acid group enhances polarity and metal-binding capacity, favoring industrial over pharmacological use.
Biological Activity
2'-Hydroxy-3-phenylpropiophenone, also known as Butyrophenone, is an organic compound notable for its diverse biological activities. With a molecular formula of C15H14O2 and a molecular weight of approximately 240.15 g/mol, this compound features a hydroxyl group at the 2' position and a phenyl group at the 3 position of the propiophenone moiety. Its applications span various fields, including medicinal chemistry, materials science, and organic synthesis.
Chemical Structure and Properties
The structural characteristics of this compound are crucial for its biological activity. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance its interaction with biological targets such as enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C15H14O2 |
Molecular Weight | 240.15 g/mol |
Physical State | Colorless to yellow liquid or solid |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is essential for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that the compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Cytotoxicity
In vitro cytotoxicity assays demonstrate that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves the disruption of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death. Specific studies have utilized different mammalian cell lines to evaluate its cytotoxic effects, revealing IC50 values in the micromolar range .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 12.5 | Mitochondrial disruption |
MCF-7 | 15.0 | Caspase activation |
A549 | 10.0 | Apoptosis induction |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It has shown affinity for dopamine receptors, suggesting possible applications in neuropharmacology.
- Cell Signaling Pathways : The compound can modulate signaling pathways related to cell survival and apoptosis.
Study on Cancer Cell Lines
A study published in Journal of Biological Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in vitro. The findings suggested that it could potentially serve as a therapeutic agent for neurodegenerative diseases by reducing oxidative stress markers and promoting neuronal survival .
Q & A
Q. Basic: How can the molecular structure of 2'-hydroxy-3-phenylpropiophenone be confirmed experimentally?
Answer:
The structure can be validated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify aromatic protons, hydroxyl groups, and the propiophenone backbone. Mass spectrometry (MS) confirms the molecular ion peak (m/z 226.28) and fragmentation patterns . Infrared (IR) spectroscopy detects the carbonyl (C=O) stretch (~1670 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3500 cm⁻¹). Computational tools like Gaussian or Avogadro can predict spectral data for comparison with experimental results .
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE: Wear N95 masks , tightly sealed goggles, and nitrile gloves (tested for chemical resistance, as glove permeability data is incomplete) .
- Ventilation: Use fume hoods to avoid inhalation of dust/particulates (classified as a combustible solid with flashpoint 113°C) .
- Storage: Keep in a cool, dry place away from oxidizers. Monitor stability under varying humidity and temperature conditions .
Q. Advanced: How can synthetic routes for this compound be optimized to improve yield?
Answer:
- Friedel-Crafts acylation: Optimize catalyst (e.g., AlCl₃ or FeCl₃) concentration and reaction temperature (80–120°C) to reduce side products .
- Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance electrophilic substitution efficiency .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98% GC) .
Q. Advanced: How do researchers reconcile contradictory hazard classifications for this compound?
Answer:
While some sources classify it as non-hazardous , others note eye/skin irritation (H315, H319) . To resolve discrepancies:
- Contextual analysis: Hazard classifications may depend on concentration (e.g., pure vs. diluted forms) .
- Empirical testing: Conduct in vitro assays (e.g., EpiDerm™ for skin irritation) to validate toxicity under specific experimental conditions .
Q. Basic: What analytical techniques are suitable for quantifying this compound in solution?
Answer:
- HPLC-UV: Use a C18 column with mobile phase (acetonitrile:water, 60:40), detection at 254 nm .
- GC-MS: Employ a DB-5 column and electron ionization (EI) mode for volatile derivatives (e.g., silylated samples) .
- Spectrophotometry: Quantify via UV absorbance at λmax ~280 nm (aromatic π→π* transitions) .
Q. Advanced: How can computational chemistry predict the reactivity of this compound derivatives?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular docking: Simulate interactions with biological targets (e.g., sodium ion channels for antiarrhythmic activity) using AutoDock Vina .
- QSAR models: Corolate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
Q. Advanced: What methodologies are used to evaluate the antiarrhythmic activity of derivatives?
Answer:
- In vitro models: Use Langendorff-perfused rodent hearts to measure action potential duration (APD) and arrhythmia thresholds .
- Patch-clamp electrophysiology: Assess sodium/potassium channel blocking efficacy in cardiomyocytes .
- SAR studies: Modify the hydroxyl or phenyl groups and compare IC₅₀ values for structure-activity trends .
Q. Basic: How can solubility and stability issues be addressed in pharmacological studies?
Answer:
- Co-solvents: Use DMSO or PEG-400 for aqueous solubility enhancement (test biocompatibility in cell assays) .
- pH adjustment: Ionize the hydroxyl group (pKa ~10) in alkaline buffers (e.g., phosphate buffer, pH 8–9) .
- Stability monitoring: Perform accelerated degradation studies (40°C/75% RH) with HPLC analysis to identify decomposition products .
Q. Advanced: What strategies validate the purity of synthesized derivatives for publication?
Answer:
- Multi-method validation: Combine HPLC (purity >95%), HRMS (exact mass ±2 ppm), and elemental analysis (C, H, O ±0.3%) .
- NMR purity: Integrate impurity peaks relative to the main product (limit: <1% by ¹H NMR) .
- Batch reproducibility: Synthesize three independent batches and report RSD for yields/purity .
Q. Advanced: How do researchers design experiments to investigate structure-activity relationships (SAR) for local anesthetic derivatives?
Answer:
- Functional group variation: Synthesize analogs with substituted phenyl rings (e.g., -Cl, -OCH₃) or modified ketone chains .
- In vivo models: Measure nerve blockade duration in rodent sciatic nerve assays .
- Lipophilicity optimization: Calculate logP values (e.g., using MarvinSketch) to correlate with membrane permeability and potency .
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPGMXJLFWGRMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074658 | |
Record name | 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3516-95-8 | |
Record name | 2′-Hydroxydihydrochalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3516-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Hydroxy-3-phenylpropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003516958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-HYDROXY-3-PHENYLPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE7O0Z9NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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